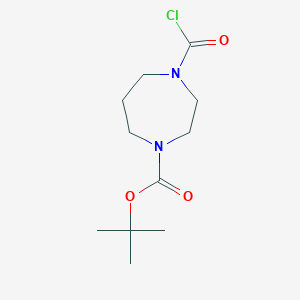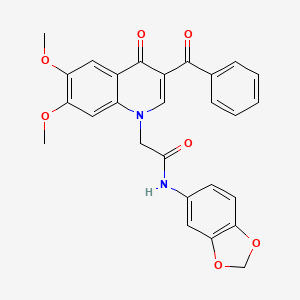
2-(3-BENZOYL-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-BENZOYL-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline core, a benzodioxole moiety, and an acetamide group, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BENZOYL-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Formation of the Benzodioxole Moiety: This can be synthesized from catechol derivatives through cyclization reactions.
Coupling Reactions: The final coupling of the quinoline derivative with the benzodioxole acetamide can be achieved using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the quinoline core.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.
Anticancer Agents: Potential use in cancer therapy due to their ability to interfere with DNA synthesis.
Medicine
Pharmacophores: Serve as core structures in drug design for various therapeutic areas.
Diagnostic Agents: Used in imaging and diagnostic applications.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of 2-(3-BENZOYL-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE would depend on its specific biological target. Generally, quinoline derivatives can:
Inhibit Enzymes: By binding to the active site of enzymes, they can inhibit their activity.
Intercalate DNA: By inserting themselves between DNA bases, they can disrupt DNA replication and transcription.
Modulate Receptors: By binding to specific receptors, they can alter cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent.
Camptothecin: An anticancer agent with a quinoline structure.
Uniqueness
2-(3-BENZOYL-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O7/c1-33-22-11-18-20(12-23(22)34-2)29(13-19(27(18)32)26(31)16-6-4-3-5-7-16)14-25(30)28-17-8-9-21-24(10-17)36-15-35-21/h3-13H,14-15H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMJQIBDZKNLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
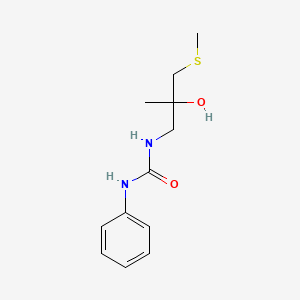
![[1-(Bromomethyl)naphthalen-2-yl]methanol](/img/structure/B2593744.png)
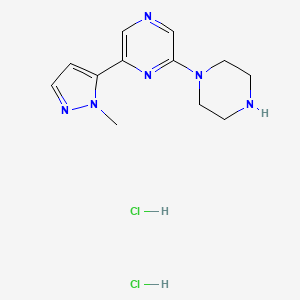
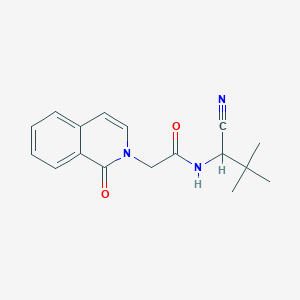
![N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2593747.png)
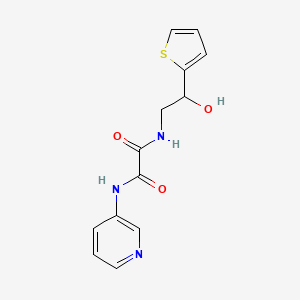
![1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B2593749.png)
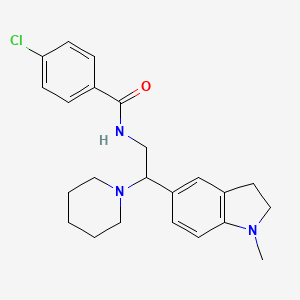
![3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride](/img/structure/B2593753.png)
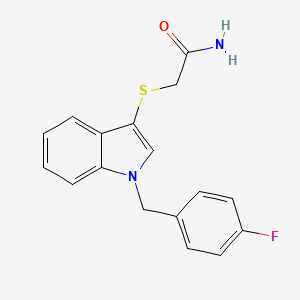
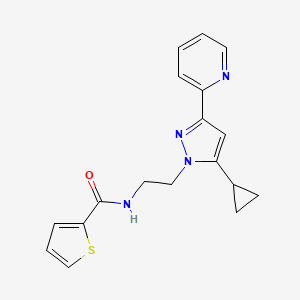
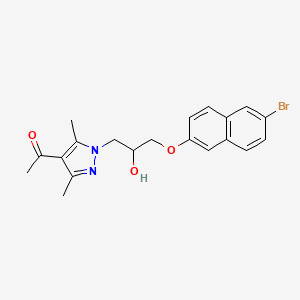
![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2593761.png)
